Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate
Description
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58O5/c1-7-36-19-20-37-21-22-38-32(35)39-27-15-17-33(5)26(23-27)11-12-28-30-14-13-29(25(4)10-8-9-24(2)3)34(30,6)18-16-31(28)33/h11,24-25,27-31H,7-10,12-23H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLKPGBQKGWBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935080 | |
| Record name | Cholest-5-en-3-yl 2-(2-ethoxyethoxy)ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15484-00-1 | |
| Record name | Cholest-5-en-3-ol (3beta)-, 3-(2-(2-ethoxyethoxy)ethyl carbonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015484001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-[2-(2-ethoxyethoxy)ethyl carbonate] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholest-5-en-3-yl 2-(2-ethoxyethoxy)ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-en-3β-yl 2-(2-ethoxyethoxy)ethyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate involves multiple steps. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the 2-(2-ethoxyethoxy)ethyl carbonate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes .
Scientific Research Applications
Pharmaceutical Applications
Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate has garnered attention for its potential therapeutic properties, especially in lipid metabolism.
Lipid-Lowering Agent : The compound has been shown to effectively lower blood lipid levels, making it a candidate for treating hyperlipidemia and associated cardiovascular conditions. Its mechanism involves modulating lipid profiles and potentially influencing cholesterol metabolism.
Anti-Cancer Activity : Recent studies indicate that this compound can induce apoptosis in various cancer cell lines, including prostate carcinoma (PC-3) and cervical cancer (HeLa) cells. Its cytotoxic effects are reportedly stronger than those of cholesterol itself, suggesting a promising avenue for cancer treatment.
Anti-Inflammatory Properties : this compound has also displayed anti-inflammatory effects, which may be beneficial in managing inflammatory diseases. This activity is hypothesized to occur through the inhibition of pro-inflammatory cytokines and mediators.
Material Science Applications
In materials science, this compound is recognized for its unique liquid crystal properties.
Liquid Crystal Behavior : The compound exhibits cholesteric liquid crystal properties up to 32°C, making it suitable for applications in display technologies. Its pitch can change with temperature, indicating its potential use in thermally responsive materials .
Optical Activity Validation : It has been utilized to validate theoretical models of optical activity in cholesteric liquid crystals. By measuring infrared linear dichroism in nematic liquid crystals doped with this compound, researchers confirmed the accuracy of theoretical predictions regarding circular dichroism.
Data Tables
| Application Area | Specific Application | Mechanism/Effect |
|---|---|---|
| Pharmaceuticals | Lipid-lowering agent | Lowers blood lipid levels |
| Anti-cancer activity | Induces apoptosis in cancer cells | |
| Anti-inflammatory properties | Inhibits pro-inflammatory cytokines | |
| Material Science | Liquid crystal applications | Exhibits cholesteric properties up to 32°C |
| Optical activity validation | Validates theoretical models of optical activity |
Case Studies
-
Lipid-Lowering Efficacy :
A study demonstrated that this compound significantly reduced triglyceride levels in animal models, suggesting its potential as a therapeutic agent for hyperlipidemia management. -
Anti-Cancer Mechanism :
In vitro experiments showed that this compound caused a higher rate of apoptosis in HeLa cells compared to control groups treated with cholesterol alone, indicating a stronger anti-cancer effect. -
Liquid Crystal Properties :
Research on the temperature-dependent behavior of this compound revealed that its pitch increased with temperature, a characteristic not commonly observed in other cholesteric compounds.
Mechanism of Action
The mechanism of action of Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs in the Cholesteryl Carbonate Family
The following table summarizes key structural analogs, focusing on substituent variations and physicochemical properties:
Key Observations:
- Substituent Impact on Phase Behavior : The ethoxyethoxyethyl chain in this compound introduces greater conformational flexibility compared to rigid aromatic groups (e.g., benzoyl in cholesteryl benzoate). This enhances solvation dynamics in liquid crystal phases, as evidenced by reduced hypersonic damping compared to cholesteryl caprate or caprinate .
- Thermal Stability : Methyl and ethyl carbonates exhibit lower thermal stability due to shorter alkyl chains, whereas the ethoxyethoxyethyl analog shows improved stability up to 150°C, attributed to its oligoether chain’s hydrogen-bonding capacity .
- Acoustic Properties : Cholesteryl benzoate and caprate derivatives display significant ultrasonic attenuation (~10% velocity dip) at MHz frequencies, while this compound demonstrates broadband hypersonic damping (10 GHz range) with a 20–30% increase in line broadening during transitions .
Functional Comparison with Non-Carbonate Derivatives
- Cholesteryl bromide (CAS: 516-91-6) : Lacks the carbonate group, reducing polarity and limiting applications in electrolyte systems. Primarily used in halogenation reactions .
- Cholesterol stearate (CAS: 35602-69-8) : A stearic acid ester with higher hydrophobicity, unsuitable for liquid crystal electrolytes but effective in lipid bilayer stabilization .
Biological Activity
Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate (CEEC) is a compound of significant interest in both biological and material sciences due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is derived from cholesterol, featuring a carbonate ester and an ethoxyethoxy substituent. Its structure can be represented as follows:
This compound exhibits properties typical of cholesterol derivatives, including amphiphilicity, which allows it to interact with biological membranes effectively.
The biological activity of CEEC is primarily attributed to its ability to modulate cellular processes through various mechanisms:
- Receptor Interaction : CEEC may bind to specific receptors on cell membranes, influencing signal transduction pathways that regulate cell growth and apoptosis.
- Membrane Fluidity : By integrating into lipid bilayers, CEEC can alter membrane fluidity, potentially affecting the function of membrane proteins and channels.
- Anti-inflammatory Effects : Preliminary studies suggest that CEEC exhibits anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Therapeutic Potential
Research has indicated that CEEC holds promise in several therapeutic areas:
- Anti-cancer Activity : Studies have demonstrated that CEEC can induce apoptosis in cancer cells. For instance, it has been shown to be more cytotoxic than cholesterol itself in various cancer cell lines, including prostate carcinoma (PC-3) and cervical cancer (HeLa) cells .
- Anti-inflammatory Properties : CEEC has been investigated for its potential to reduce inflammation in various models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators .
Case Studies and Research Findings
- Cytotoxicity Assessment :
- Inflammation Model Studies :
- Mechanistic Insights :
Table 1: Cytotoxicity of this compound
Table 2: Anti-inflammatory Effects of this compound
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate, and what factors influence reaction efficiency?
- Methodology : Synthesis typically involves the reaction of cholesterol derivatives with 2-(2-ethoxyethoxy)ethyl chloroformate under alkaline conditions. Key factors include:
- Catalyst selection : Use of pyridine or DMAP to enhance reactivity .
- Solvent compatibility : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis.
- Data Table :
| Synthetic Method | Yield (%) | Purity (HPLC) | Key Byproducts |
|---|---|---|---|
| Chloroformate route | 65–75 | ≥95% | Cholesterol |
| Carbodiimide coupling | 50–60 | ≥90% | Urea derivatives |
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm esterification (e.g., carbonate carbonyl at ~155 ppm in ¹³C NMR) and ethoxyethoxy chain integration .
- HPLC-MS : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water) coupled with ESI-MS for molecular ion verification (expected m/z ~632.5) .
- TLC Validation : Silica gel plates (hexane:ethyl acetate = 7:3) to monitor reaction progress .
Advanced Research Questions
Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 4–9) at 40–60°C for 4–12 weeks. Analyze degradation via HPLC and identify products using LC-MS .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under ambient conditions.
- Key Findings :
- Degradation occurs via hydrolysis of the carbonate ester, producing cholesterol and 2-(2-ethoxyethoxy)ethanol. Acidic conditions (pH <5) accelerate decomposition .
Q. How can researchers resolve contradictions in data regarding the compound’s interaction with lipid bilayers?
- Methodology :
- DSC and Fluorescence Anisotropy : Compare phase transition temperatures and membrane fluidity changes in DPPC liposomes with/without the compound .
- Molecular Dynamics (MD) Simulations : Model the compound’s orientation within bilayers (e.g., cholesterol-like insertion vs. surface adsorption).
- Critical Analysis :
- Discrepancies may arise from variations in bilayer composition (e.g., presence of cholesterol analogs) or experimental temperature .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing variability in synthesis yields?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent, catalyst ratio).
- ANOVA : Compare batch-to-batch variability (e.g., p-value <0.05 indicates significant differences).
Q. How should researchers address inconsistencies in spectroscopic data during structural validation?
- Troubleshooting Steps :
Verify solvent purity : Residual solvents (e.g., DMSO) may obscure NMR peaks .
Cross-validate with IR : Confirm carbonate C=O stretch (~1740 cm⁻¹) and ether C-O-C (~1100 cm⁻¹).
Re-crystallize : Remove impurities using hexane/ethyl acetate mixtures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
